![molecular formula C22H34N2OS B13878526 1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- CAS No. 77477-59-9](/img/structure/B13878526.png)
1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmacological activities. The presence of the hexyl and octyloxyphenyl groups enhances its lipophilicity, making it a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Material Science: Due to its unique structural properties, the compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound’s ability to interact with biological macromolecules, such as DNA and proteins, makes it a valuable tool for studying molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes or disrupt the integrity of bacterial cell membranes. In its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole, 2-amino-5-phenyl-: This compound has similar structural features but lacks the hexyl and octyloxyphenyl groups.
1,3,4-Thiadiazole, 2-methyl-5-phenyl-: Another similar compound with a methyl group instead of the hexyl group.
Uniqueness
1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- is unique due to its enhanced lipophilicity and structural complexity. The presence of the hexyl and octyloxyphenyl groups not only increases its solubility in organic solvents but also enhances its ability to interact with biological membranes and macromolecules. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
77477-59-9 |
|---|---|
Molecular Formula |
C22H34N2OS |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-hexyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H34N2OS/c1-3-5-7-9-10-12-18-25-20-16-14-19(15-17-20)22-24-23-21(26-22)13-11-8-6-4-2/h14-17H,3-13,18H2,1-2H3 |
InChI Key |
CMDJJQPEGOJGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(S2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


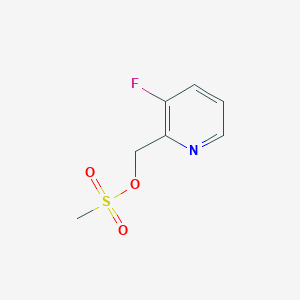
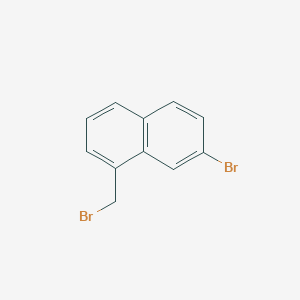

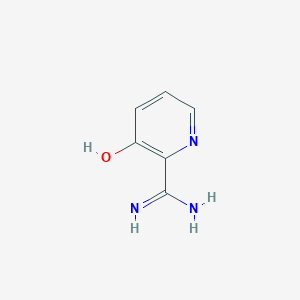

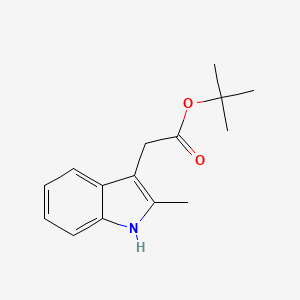
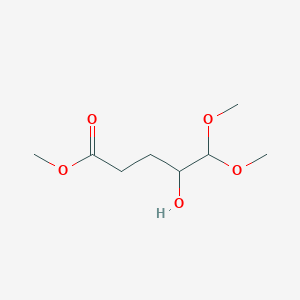

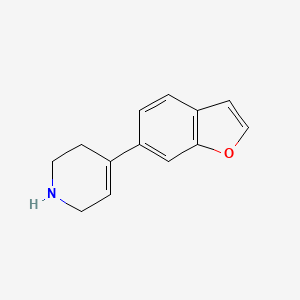
![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)


![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
